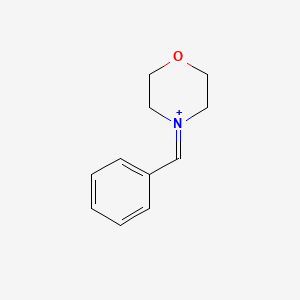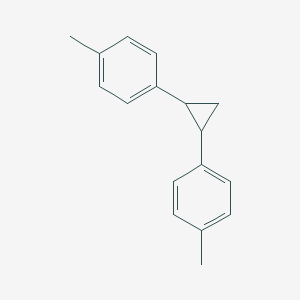
1,1'-(Cyclopropane-1,2-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Cyclopropane-1,2-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C18H18 It consists of a cyclopropane ring substituted with two 4-methylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Cyclopropane-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of cyclopropane derivatives with 4-methylbenzene derivatives under specific conditions. One common method is the cyclopropanation of 4-methylbenzene using a suitable carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Cyclopropane-1,2-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane diols or ketones.
Reduction: Reduction reactions can convert the compound into cyclopropane derivatives with different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane diols, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Cyclopropane-1,2-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene,1,1’-(1-cyclopropene-1,2-diyl)bis-: Similar structure but with a cyclopropene ring instead of a cyclopropane ring.
1,1’-(Cyclopropane-1,2-diyl)bis(4-chlorobenzene): Similar structure with chlorine substituents on the benzene rings.
Uniqueness
1,1’-(Cyclopropane-1,2-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
| 117954-05-9 | |
Molekularformel |
C17H18 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylphenyl)cyclopropyl]benzene |
InChI |
InChI=1S/C17H18/c1-12-3-7-14(8-4-12)16-11-17(16)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
InChI-Schlüssel |
SYKRKRUCIDVFLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




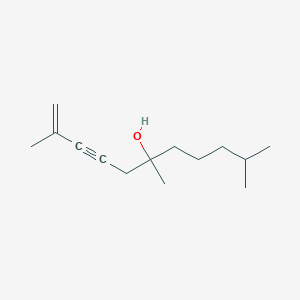

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
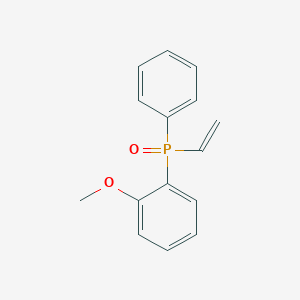
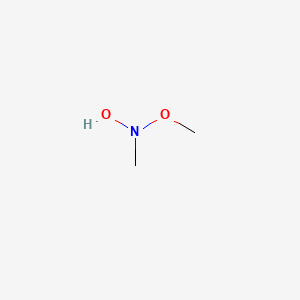
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
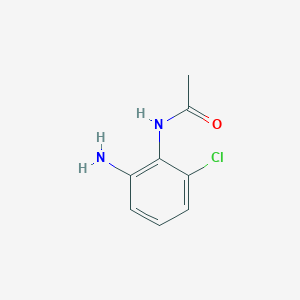

![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
